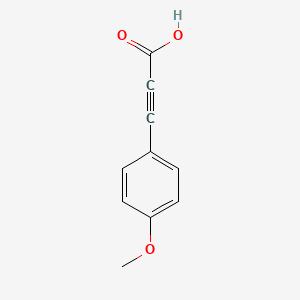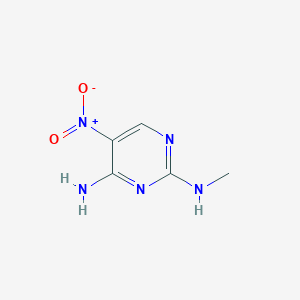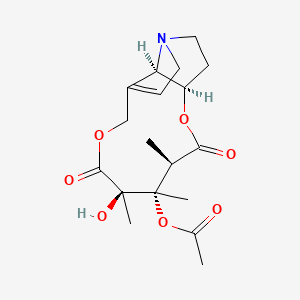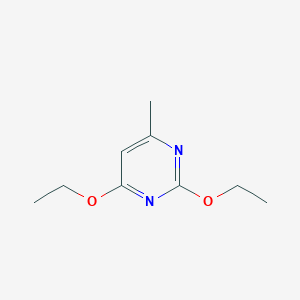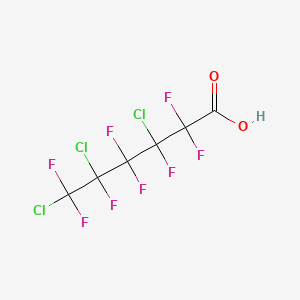
1-(Bromomethoxy)-4-chlorobutane
説明
Molecular Structure Analysis
The molecular structure of “1-(Bromomethoxy)-4-chlorobutane” would consist of a four-carbon chain (butane) with a bromomethoxy group attached to the first carbon and a chlorine atom attached to the fourth carbon . The exact 3D structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions of “1-(Bromomethoxy)-4-chlorobutane” would depend on the reaction conditions and the other reactants present. As a halogenated compound, it could potentially undergo various types of reactions including substitution, elimination, and addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Bromomethoxy)-4-chlorobutane” would be influenced by its molecular structure. These properties could include its boiling point, melting point, density, solubility, and reactivity .
科学的研究の応用
Electrochemical Reduction
1-(Bromomethoxy)-4-chlorobutane's electrochemical behavior has been studied using cyclic voltammetry and controlled-potential electrolysis. These studies, conducted in dimethylformamide with tetramethylammonium perchlorate, lead to various products, elucidating its electrochemical reduction mechanisms (Pritts & Peters, 1995).
Molecular Structure and Conformation
Investigations using gas-phase electron diffraction and ab initio calculations have determined the molecular structure and conformational composition of similar compounds like 1-chlorobutane, 1-bromobutane, and 1-iodobutane. These studies reveal insights into the conformers present in such haloalkanes (Aarset, Hagen, Stōlevik, & Christian, 1995).
Synthesis Processes
The continuous-flow, gas-phase synthesis of 1-chlorobutane from 1-butanol and aqueous HCl, using silica-supported quaternary phosphonium salt, is a relevant process. This method achieves high reaction selectivity and efficiency, contributing to the understanding of synthesis methods for haloalkanes (Tundo & Selva, 2005).
Catabolism by Rhodococcus rhodochrous
Research on Rhodococcus rhodochrous NCIMB 13064 shows its ability to use a range of 1-haloalkanes as sole carbon sources, utilizing various mechanisms for substrate assimilation. This research highlights the potential for biological treatment of haloalkane-containing effluents (Curragh et al., 1994).
Reactions with Vinyl Nitroso Compounds
Studies have demonstrated that 1-chlorobutane reacts with sodium carbonate and olefins to produce oxazines. These reactions, facilitated by vinyl nitroso compounds, have implications for organic synthesis and the creation of complex molecular structures (Gilchrist & Roberts, 1983).
Catalytic Reduction
The catalytic reduction of similar haloalkanes, like 1-bromo-4-chloro- and 1-chloro-4-iodobutane, using electrogenerated nickel(I) salen, leads to various products. This research is essential for understanding the catalytic processes involving haloalkanes (Mubarak & Peters, 1995).
Atmospheric Degradation
The degradation process of 1-chlorobutane by OH radicals under atmospheric conditions has been studied. This research provides insights into the atmospheric implications of haloalkane emissions (Jara-Toro et al., 2019).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-(bromomethoxy)-4-chlorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrClO/c6-5-8-4-2-1-3-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPFSHFFOOIBAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)COCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90310862 | |
| Record name | 1-(Bromomethoxy)-4-chlorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethoxy)-4-chlorobutane | |
CAS RN |
53970-36-8 | |
| Record name | NSC233054 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Bromomethoxy)-4-chlorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



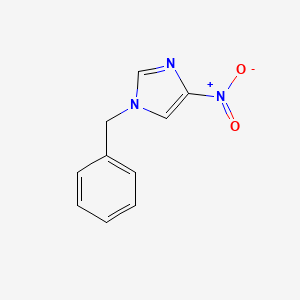
![2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol](/img/structure/B1605553.png)

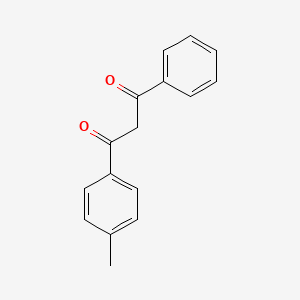


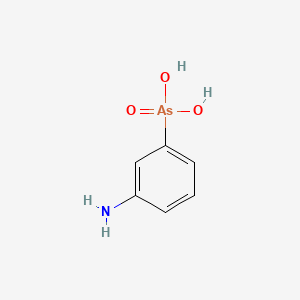
![2-[(Dimethylamino)methyl]cyclopentanone](/img/structure/B1605562.png)
